molecular formula C14H13NO5 B6391278 5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261979-49-0

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6391278
CAS No.: 1261979-49-0
M. Wt: 275.26 g/mol
InChI Key: DVWBPULKODCMLN-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound features a 2,4-dimethoxyphenyl group attached to a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dimethoxybenzoic acid to introduce nitro groups, followed by reduction to form the corresponding amine. This amine is then subjected to a coupling reaction with isonicotinic acid derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2,5-Dimethoxyphenylacetic acid: Another compound with methoxy groups in different positions.

Uniqueness

5-(2,4-Dimethoxyphenyl)-2-hydroxyisonicotinic acid is unique due to its specific combination of functional groups and structural arrangement

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-8-3-4-9(12(5-8)20-2)11-7-15-13(16)6-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBPULKODCMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687825
Record name 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-49-0
Record name 5-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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